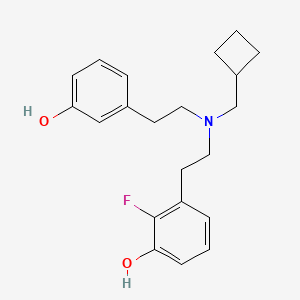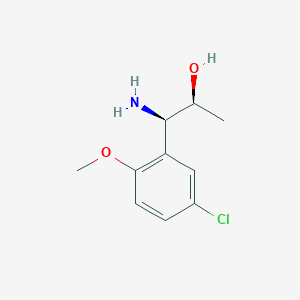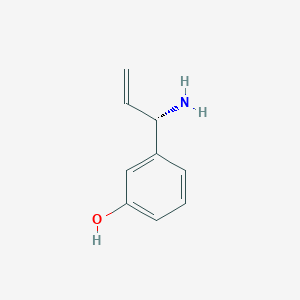
3-((1S)-1-Aminoprop-2-enyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and a propenyl group (-CH=CH-CH3) attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For instance, starting with a halogenated phenol, such as 3-bromophenol, and reacting it with an allylamine under basic conditions can yield the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields . The process can be scaled up to produce large quantities of the compound, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like Jones reagent or silver oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and silver oxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nitration can be carried out using dilute nitric acid, while bromination can be achieved with bromine water.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenol
Wissenschaftliche Forschungsanwendungen
3-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it an effective antioxidant. The amino group can interact with enzymes and receptors, modulating their activity. These interactions can influence cellular processes such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.
2-Nitrophenol: A nitro-substituted phenol with distinct reactivity and applications.
Uniqueness
3-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino and a propenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3-[(1S)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |
InChI-Schlüssel |
YJPWRKWXAYIBSV-VIFPVBQESA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=CC=C1)O)N |
Kanonische SMILES |
C=CC(C1=CC(=CC=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



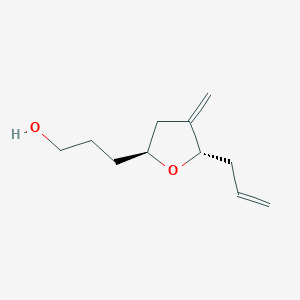
![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
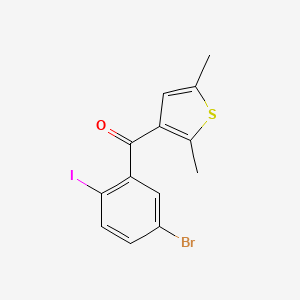
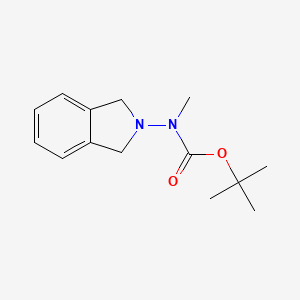
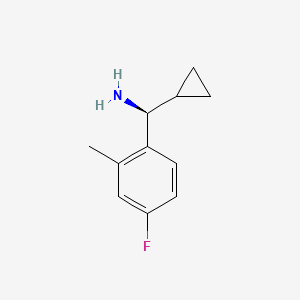
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)

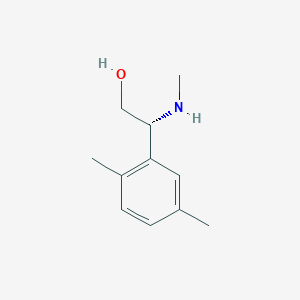
![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)
![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
